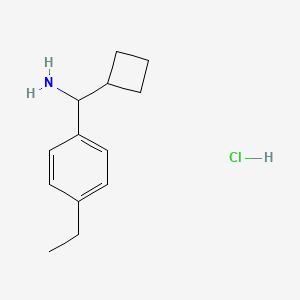
2-环丙基-N4-(2,2,2-三氟乙基)嘧啶-4,6-二胺
描述
2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C9H11F3N4 and its molecular weight is 232.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗
嘧啶衍生物在化学疗法中被广泛用于靶向快速分裂的癌细胞。像5-氟尿嘧啶(5-FU)和阿糖胞苷这样的化合物已知会抑制癌细胞中的DNA合成,从而导致细胞死亡。 这些衍生物在治疗各种癌症中起着至关重要的作用,通过减缓肿瘤生长和改善患者预后 .
材料科学
嘧啶的应用扩展到材料科学领域,人们一直在研究它们在创建先进材料(包括聚合物和纳米粒子)方面的潜力 .
抗菌活性
嘧啶衍生物已显示出抗菌活性,为具有对各种生物受体选择性亲和力的化合物库做出了贡献 .
抗病毒活性
嘧啶类似物在抗病毒治疗中很重要,因为它们在结构上与 DNA 和 RNA 中的核苷酸碱基相似,使其在治疗病毒感染方面具有价值 .
抗结核活性
一些嘧啶衍生物已显示出作为抗结核剂的有希望的结果,为治疗结核病提供了新的途径 .
降压和抗炎活性
这些衍生物还表现出降压和抗炎活性,这对于治疗心血管疾病和炎症状况至关重要 .
抗氧化活性
嘧啶衍生物可以作为抗氧化剂,帮助保护细胞免受氧化应激和潜在的损害 .
农业应用
在农业中,嘧啶衍生物用作植物生长调节剂和除草剂,证明了它们在药物应用之外的多功能性 .
有关每种应用的更详细的信息,需要对特定化合物及其作用机制进行进一步研究。
嘧啶衍生物的生物学潜力 嘧啶 | 公式、性质和应用 嘧啶衍生物中的抗菌活性 嘧啶衍生物的合成、反应和应用 嘧啶衍生物:它们在抗击…中的重要性 分子 | 免费全文 | 新型嘧啶衍生物作为…
作用机制
Target of Action
Similar compounds, such as n4-alkyl-n2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives, have been found to inhibit cyclin-dependent protein kinases (cdks), particularly cdk6 . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk6, which likely results in the disruption of cell cycle progression and transcription regulation .
Biochemical Pathways
Given the potential inhibition of cdk6, it can be inferred that the compound may affect pathways related to cell cycle progression and transcription regulation .
Result of Action
Similar compounds have demonstrated anti-proliferative activities against human breast cancer cells and human gastric cancer cells . This suggests that 2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine may also have potential anti-cancer effects.
属性
IUPAC Name |
2-cyclopropyl-4-N-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4/c10-9(11,12)4-14-7-3-6(13)15-8(16-7)5-1-2-5/h3,5H,1-2,4H2,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPDIEDGIHVVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)NCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


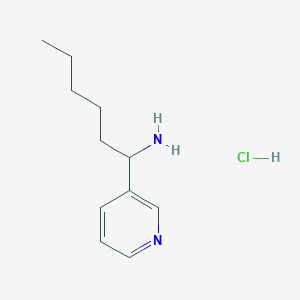
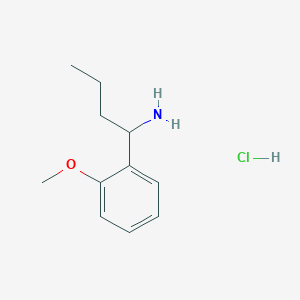
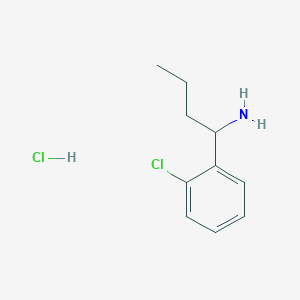
![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride](/img/structure/B1471551.png)
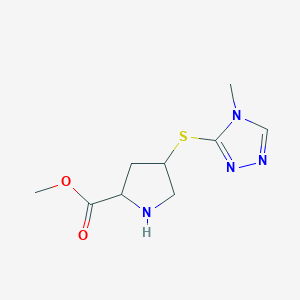

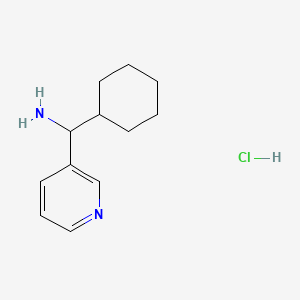
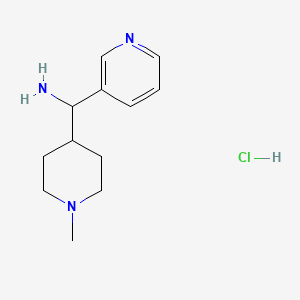

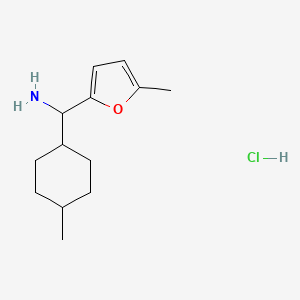

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine hydrochloride](/img/structure/B1471562.png)
